4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated carbonate ester characterized by a brominated tetrafluorobutyl chain and a perfluorohexyl group.
Properties
Molecular Formula |
C11H8BrF13O3 |
|---|---|
Molecular Weight |
515.06 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H8BrF13O3/c12-10(21,22)7(15,16)2-4-28-5(26)27-3-1-6(13,14)8(17,18)9(19,20)11(23,24)25/h1-4H2 |
InChI Key |
NBMCUJSQJZMTKT-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCCC(C(F)(F)Br)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with bromine in the presence of sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors to control temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the tetrafluorobutyl chain serves as a potential site for nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is corroborated by studies on structurally similar brominated fluorocarbons .
Example reaction with hydroxide ion :
| Reaction Conditions | Products | Rate Influencers |
|---|---|---|
| Polar aprotic solvent (e.g., DMF), 60–80°C | Hydroxylated tetrafluorobutyl derivative | Steric hindrance from fluorinated groups slows SN2 |
Hydrolysis of the Carbonate Ester
The carbonate ester linkage () undergoes hydrolysis under acidic or basic conditions, yielding fluorinated alcohols and CO₂ .
Base-mediated hydrolysis :
| Conditions | Byproducts | Catalysts |
|---|---|---|
| Aqueous NaOH, 25–40°C | 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol , 1H,1H,2H,2H-perfluorohexanol | Phase-transfer catalysts (e.g., TBAB) |
Thermal Decomposition
Fluorinated carbonates exhibit thermal stability up to 200°C but decompose at higher temperatures, forming perfluorinated alkenes and carbonyl fluorides .
Thermolysis pathway :
| Temperature Range | Major Products | Stabilizing Factors |
|---|---|---|
| 250–300°C (inert atmosphere) | Perfluorohexene, carbonyl fluoride | Electron-withdrawing fluorine groups reduce radical formation |
Reactivity with Grignard Reagents
The electron-deficient brominated chain may participate in coupling reactions with Grignard reagents, though steric hindrance from perfluoroalkyl groups limits yields .
Example with methylmagnesium bromide :
| Solvent | Yield | Side Reactions |
|---|---|---|
| Dry THF, −20°C | <30% (due to competing decomposition) | Elimination to form fluorinated alkenes |
Radical Reactions
The C–Br bond undergoes homolytic cleavage under UV light, generating bromine radicals that initiate chain reactions .
Radical bromination example :
| Application | Outcome | Industrial Relevance |
|---|---|---|
| Polymer initiation | Cross-linked fluoropolymer networks | Limited due to high cost of fluorinated precursors |
Key Challenges in Reactivity Studies
-
Low solubility : The perfluorohexyl group reduces solubility in common organic solvents, necessitating fluorinated solvents (e.g., FC-72) .
-
Steric effects : Bulky fluorinated groups hinder access to reactive sites .
-
Environmental persistence : Perfluoroalkyl chains resist biodegradation, complicating waste management .
Experimental data for this specific compound remains sparse, but analog studies and mechanistic principles provide a framework for predicting its behavior. Further research is needed to quantify kinetic parameters and explore catalytic modifications.
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The bromine atom serves as a reactive site for substitution reactions, enabling the formation of diverse derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
- Target Compound : Combines a brominated tetrafluorobutyl group (C4F4Br) with a perfluorohexyl chain (C6F13), linked via a carbonate group.
- Similar Compounds: 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate (): Features a shorter 2,2-difluoroethyl chain instead of the perfluorohexyl group. 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate (): Contains a perfluorohexyl chain paired with a pentafluoropropyl group. 6-Bromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (): A brominated perfluoroalkane without the carbonate linkage.
Table 1: Structural Comparison
Physicochemical Properties
- Molecular Weight :
- Boiling Point :
- Density: Perfluorohexyl pentafluoropropyl carbonate: 1.6 g/cm³ , higher than non-fluorinated analogs due to fluorine’s high atomic mass.
Table 2: Physical Properties
Key Differentiators
Bromine vs. Other Halogens: The bromine in the target compound may enhance reactivity in substitution reactions compared to non-halogenated analogs.
Chain Length : The perfluorohexyl group offers superior hydrophobicity and thermal stability over shorter chains (e.g., difluoroethyl in ).
Functional Group Diversity : Carbonates provide distinct reactivity compared to ureas or amides (), enabling tailored applications in polymer chemistry or drug delivery.
Q & A
Q. Example Reaction Table
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, THF, 60°C | 65 | 92% |
| 2 | Column Chromatography | 58 | 98% |
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁻) with <2 ppm mass error .
Advanced: How does the electron-withdrawing nature of fluorine and bromine influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine Reactivity : The C-Br bond in the tetrafluorobutyl group is highly polarized, favoring Suzuki-Miyaura coupling with aryl boronic acids. Fluorine’s electron-withdrawing effect stabilizes transition states but reduces nucleophilicity .
- Theoretical Framework : Density Functional Theory (DFT) calculations can model charge distribution. For example, Mulliken charges on Br may increase by 0.2–0.3 e⁻ due to adjacent fluorines .
Advanced: What experimental strategies resolve contradictions between computational predictions and observed reaction yields?
Methodological Answer:
- Controlled Replicates : Perform reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference, which may explain discrepancies between DFT-predicted and actual yields .
- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation. For example, unexpected stability of fluorinated intermediates could lower yields .
Q. Example Data Contradiction
| Parameter | Computational Prediction | Experimental Observation | Resolution Strategy |
|---|---|---|---|
| Activation Energy (kcal/mol) | 22.5 | 28.3 | Solvent polarity adjustment (switch from THF to DMF) |
Advanced: How can this compound be applied in materials science, such as fluoropolymer synthesis?
Methodological Answer:
- Surface Modification : The perfluorohexyl group enhances hydrophobicity. Use atom-transfer radical polymerization (ATRP) to graft the compound onto polymer backbones for anti-fouling coatings .
- Membrane Technology : Incorporate into fuel cell membranes to study ion conductivity. Compare with non-fluorinated analogs using impedance spectroscopy .
Advanced: What computational tools model the compound’s thermodynamic stability under high-temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict decomposition pathways at 200–300°C. Focus on C-Br bond cleavage and fluorine loss .
- Thermogravimetric Analysis (TGA) : Validate simulations with experimental weight loss profiles (e.g., 5% mass loss at 180°C) .
Theoretical Framework: How does the compound’s structure align with fluorinated surfactant design principles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
